4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal
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Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an enal structure. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This is followed by the formation of the enal structure through various organic reactions, such as aldol condensation or Wittig reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal can undergo several types of chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enal group can be reduced to form alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions often involve acids or bases to facilitate the removal of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving enal structures.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal involves its reactivity as an enal and the stability provided by the TBDMS protecting group. The enal group can participate in various organic reactions, while the TBDMS group protects sensitive hydroxyl groups from unwanted reactions. This combination allows for selective reactions and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with a benzaldehyde group instead of an enal group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar protecting group but with an acetaldehyde structure.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is unique due to its combination of an enal structure and a TBDMS protecting group, which provides both reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules .
Properties
Molecular Formula |
C11H22O2Si |
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Molecular Weight |
214.38 g/mol |
IUPAC Name |
(E)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylbut-2-enal |
InChI |
InChI=1S/C11H22O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h7,9H,8H2,1-6H3/b10-7+ |
InChI Key |
NJBSCVOCUDEUBA-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\CO[Si](C)(C)C(C)(C)C)/C=O |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)C=O |
Origin of Product |
United States |
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